1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with a ketone group at position 4 and substituents at positions 1, 3, 6, and 6. Key structural features include:
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-3-4-10-27-16-23(31(29,30)18-9-7-8-17(2)13-18)24(28)19-14-20(25)22(15-21(19)27)26-11-5-6-12-26/h7-9,13-16H,3-6,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIWKDKAWYSZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one. Its molecular formula is , with a molecular weight of approximately 454.57 g/mol. The structure features a quinoline core substituted with a fluorine atom, a sulfonyl group, and a pyrrolidine ring, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C25H29FN2O3S |
| Molecular Weight | 454.57 g/mol |
| IUPAC Name | 1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.
- Signal Transduction Interference : The compound may modulate signal transduction pathways, thereby affecting cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through oxidative stress mechanisms. For example, thiosemicarbazone derivatives demonstrated potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations .
- Mechanistic Insights : The cytotoxic effects were linked to the inhibition of key metabolic enzymes and the induction of apoptotic pathways characterized by morphological changes such as chromatin condensation and cell shrinkage .
Antimicrobial Activity
Some studies have suggested that compounds within the same class may possess antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against bacterial strains and fungi, showing varying degrees of inhibition depending on their structural modifications.
Study 1: Antitumor Efficacy Evaluation
In a study evaluating the antitumor efficacy of related compounds, it was found that certain derivatives exhibited IC50 values in the low nanomolar range against breast cancer cell lines. The mechanism was primarily through apoptosis induction mediated by oxidative stress .
Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibition revealed that compounds structurally related to this compound effectively inhibited dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. This inhibition could lead to reduced proliferation rates in rapidly dividing cancer cells .
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
- CNS Activity : The compound has been studied for its potential use in treating central nervous system (CNS) disorders. Its structure suggests that it may interact with neurotransmitter systems, which is critical for developing treatments for conditions like depression and anxiety .
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. It has been shown to inhibit cell proliferation in cancer cell lines, suggesting a mechanism that could be exploited in cancer therapy .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways, such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles beneficial in cancer treatment .
Case Studies
Several studies have explored the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 1,4-dihydroquinolin-4-one derivatives, highlighting substituent variations and their implications:
Key Observations:
Position 1 (Alkyl Chain) :
- The butyl group in the target compound and compound 80 increases lipophilicity compared to shorter chains (e.g., methyl). Longer chains (e.g., pentyl in 94 ) may further enhance membrane interaction but reduce solubility .
Position 3 (Electrophilic Groups): The 3-methylbenzenesulfonyl group in the target compound differs from acyl (e.g., APDQ230122) or benzoyl (e.g., 80, 94) moieties.
Positions 6 and 7 (Halogen and Heterocycle): The 6-fluoro substituent is shared with 8-bromo-6-fluoro-1,4-dihydroquinolin-4-one , suggesting a role in electronic modulation. The 7-pyrrolidinyl group is unique to the target compound, possibly enhancing solubility compared to unsubstituted analogs .
Biological Activity :
- APDQ230122 demonstrated anti-pneumococcal activity by disrupting peptidoglycan biosynthesis . The target compound’s sulfonamide group may interact with bacterial enzymes (e.g., penicillin-binding proteins) differently than acyl derivatives .
Q & A
Q. What are the recommended synthetic routes for 1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Quinolinone core formation : Fluorinated quinolinone precursors (e.g., 6-fluoro-1,4-dihydroquinolin-4-one derivatives) are synthesized via cyclization reactions using trifluoroacetic acid or polyphosphoric acid .
- Sulfonylation : Introduction of the 3-methylbenzenesulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DCM as solvent, room temperature) .
- Pyrrolidine substitution : The 7-position is functionalized with pyrrolidin-1-yl groups using Buchwald-Hartwig amination or Ullmann-type coupling with CuI/Pd catalysts .
Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity. Monitor intermediates via HPLC and characterize final products using / NMR and HRMS .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles. High-resolution data (>1.0 Å) minimizes model bias .
- Spectroscopic validation : Compare experimental NMR chemical shifts (e.g., δ 1.2–1.5 ppm for butyl protons) and HRMS isotopic patterns with theoretical simulations .
- Thermogravimetric analysis (TGA) : Verify thermal stability (decomposition >200°C suggests purity) .
Q. What experimental designs are suitable for assessing the compound’s biological activity?
Methodological Answer:
- In vitro assays : Use randomized block designs with split-plot arrangements to test dose-response relationships. Include positive/negative controls (e.g., DMSO for solvent effects) and replicate plates to account for batch variability .
- Cell-based studies : Optimize exposure times (e.g., 24–72 hours) and measure IC values via MTT assays. Normalize data against housekeeping genes (e.g., GAPDH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Pool data from independent studies (e.g., IC, cytotoxicity) and apply statistical models (ANCOVA) to adjust for variables like cell line heterogeneity or assay protocols .
- Mechanistic validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase domains). Validate with SPR (surface plasmon resonance) for kinetic binding analysis .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Environmental partitioning : Measure log (octanol-water coefficient) via shake-flask methods to predict bioaccumulation .
- Abiotic degradation : Conduct hydrolysis studies at varying pH (3–9) and UV exposure. Analyze degradation products via LC-QTOF-MS .
- Biotic transformation : Incubate with soil microbiota (OECD 307 guidelines) and track metabolite formation using -NMR to monitor fluorine retention .
Q. How can crystallographic challenges (e.g., twinning, poor resolution) be addressed during structure determination?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. For twinned crystals, apply SHELXD for dual-space structure solution and refine with TWINLAW in SHELXL .
- Model refinement : Incorporate anisotropic displacement parameters (ADPs) for heavy atoms (e.g., sulfur in sulfonyl groups) and apply restraints for flexible butyl/pyrrolidine chains .
Q. What strategies optimize multi-step synthesis for scalability without compromising yield?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
